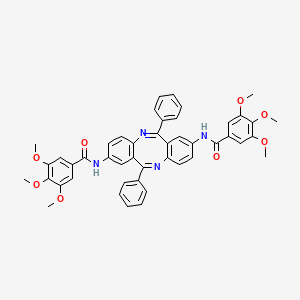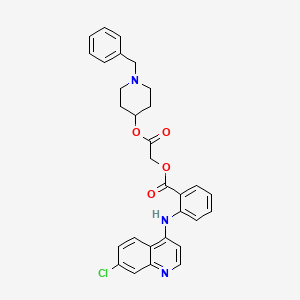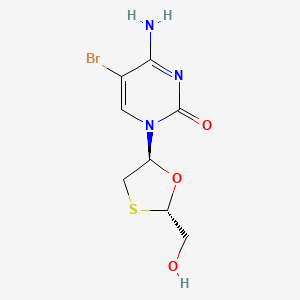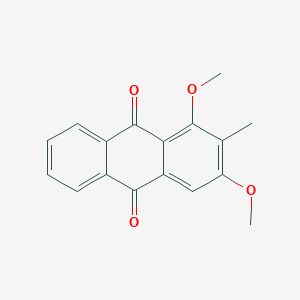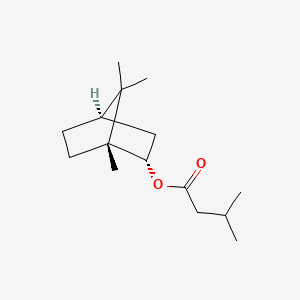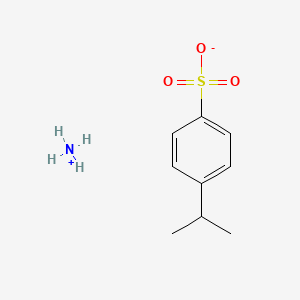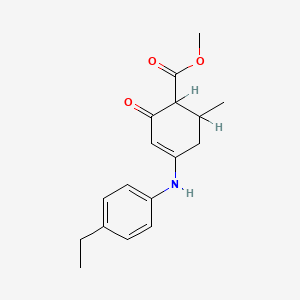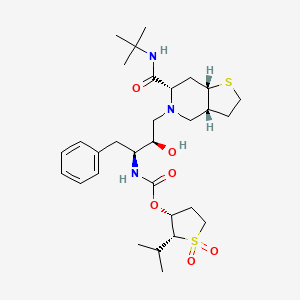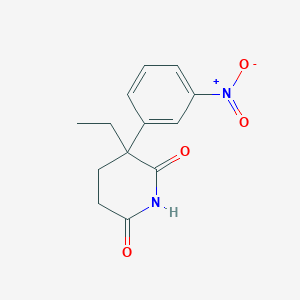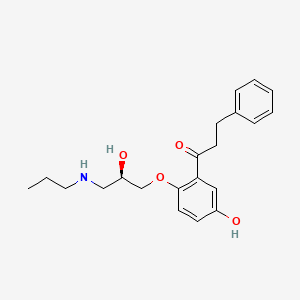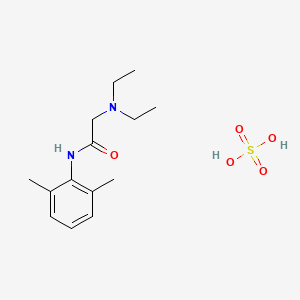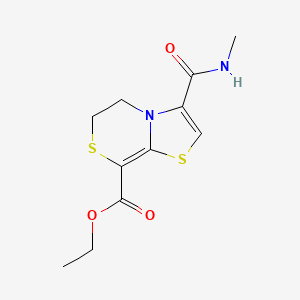
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester is a complex organic compound that belongs to the thiazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester typically involves multi-step organic reactions The process may start with the formation of the thiazine ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.
類似化合物との比較
Similar Compounds
Similar compounds in the thiazine family include:
- Thiazolo(2,3-c)(1,4)thiazine derivatives with different substituents.
- Other thiazine-based compounds with varying biological activities.
Uniqueness
What sets Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester apart is its unique combination of functional groups and structural features
特性
CAS番号 |
146948-28-9 |
|---|---|
分子式 |
C11H14N2O3S2 |
分子量 |
286.4 g/mol |
IUPAC名 |
ethyl 3-(methylcarbamoyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,4]thiazine-8-carboxylate |
InChI |
InChI=1S/C11H14N2O3S2/c1-3-16-11(15)8-10-13(4-5-17-8)7(6-18-10)9(14)12-2/h6H,3-5H2,1-2H3,(H,12,14) |
InChIキー |
HOVBUHVKFAIXPT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2N(CCS1)C(=CS2)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


